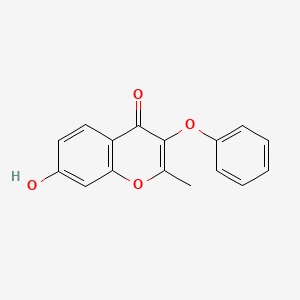

7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

Description

Structural Identification and Molecular Properties

The molecular structure of this compound is defined by its chromone backbone with specific functional group substitutions that significantly influence its chemical behavior. The compound carries the Chemical Abstracts Service registry number 87891-62-1, which serves as its unique identifier in chemical databases worldwide. The molecular formula C16H12O4 indicates the presence of sixteen carbon atoms, twelve hydrogen atoms, and four oxygen atoms, creating a complex aromatic system with multiple reactive sites.

The structural framework consists of a 4H-chromen-4-one core, which is a bicyclic system containing a benzene ring fused to a pyrone ring. The hydroxyl group positioned at the 7-position of the chromone ring provides significant electronic and steric effects that influence the overall molecular reactivity. The methyl substituent at the 2-position contributes to the compound's lipophilicity and steric properties, while the phenoxy group at the 3-position introduces additional aromatic character and potential for intermolecular interactions.

The molecular weight has been consistently reported across multiple sources with slight variations in precision, ranging from 268.26 to 268.268 daltons. The exact mass determined through high-resolution mass spectrometry techniques has been established as 268.07400 daltons, providing precise information for analytical identification purposes. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, has been calculated as 268.073559 daltons.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H12O4 | |

| Molecular Weight | 268.26-268.268 Da | |

| Exact Mass | 268.07400 Da | |

| Monoisotopic Mass | 268.073559 Da | |

| Chemical Abstracts Service Number | 87891-62-1 |

The three-dimensional molecular geometry significantly impacts the compound's physical and chemical properties. The chromone ring system exhibits planarity due to its aromatic nature, while the phenoxy substituent can adopt various conformations relative to the chromone plane. This conformational flexibility influences the molecule's ability to participate in intermolecular interactions and affects its solubility characteristics in different solvents.

Spectroscopic Profiling and Analytical Signatures

The spectroscopic characterization of this compound reveals distinctive analytical signatures that enable its identification and quantification in various analytical contexts. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques, providing comprehensive fingerprint information for analytical chemists and researchers working with this molecule.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The hydrogen nuclear magnetic resonance spectrum displays characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons associated with both the chromone core and the phenoxy substituent appear in the downfield region, typically between 6.5 and 8.0 parts per million, reflecting their deshielded nature due to the aromatic ring systems. The methyl group at the 2-position generates a distinct singlet signal in the upfield region, usually around 2.0-2.5 parts per million, providing a clear marker for structural confirmation.

The infrared spectroscopic profile of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group at the 7-position produces a broad absorption band in the 3200-3600 wavenumber region, which can shift depending on hydrogen bonding interactions and the physical state of the sample. The carbonyl group of the chromone system exhibits a strong absorption around 1650-1680 wavenumbers, characteristic of conjugated ketones in aromatic systems.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that aids in structural elucidation. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of the compound. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that help confirm the structural arrangement of functional groups within the molecule.

| Spectroscopic Technique | Key Analytical Signatures | Characteristic Values |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm |

| Nuclear Magnetic Resonance | Methyl group | 2.0-2.5 ppm |

| Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ |

| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 268 |

The ultraviolet-visible absorption spectroscopy of this compound reveals characteristic absorption maxima that reflect the extended conjugation within the molecular framework. The chromone system typically exhibits strong absorption in the ultraviolet region, with additional bands extending into the visible region due to the phenoxy substitution pattern. These absorption characteristics are particularly important for analytical applications and can be used for quantitative determination of the compound in various matrices.

Computational Chemistry Predictions of Reactivity

Computational chemistry approaches provide valuable insights into the predicted reactivity patterns and chemical behavior of this compound through quantum mechanical calculations and molecular modeling studies. These theoretical investigations complement experimental observations and offer predictive capabilities for understanding the compound's behavior under various chemical conditions.

The calculated logarithm of the partition coefficient between octanol and water has been determined as 3.59930, indicating significant lipophilic character that influences the compound's solubility properties and potential bioavailability characteristics. This value suggests that the molecule exhibits preferential partitioning into organic phases compared to aqueous environments, which has important implications for its handling, storage, and potential applications in various chemical systems.

The polar surface area calculation yields a value of 59.67000 square angstroms, which provides information about the compound's potential for hydrogen bonding interactions and membrane permeability characteristics. This parameter is particularly relevant for predicting the molecule's behavior in biological systems and its potential for crossing various biological barriers.

Density functional theory calculations predict the electronic distribution within the molecule, revealing the locations of highest and lowest electron density that correspond to sites of potential electrophilic and nucleophilic attack. The hydroxyl group at the 7-position represents a site of high electron density, making it susceptible to electrophilic substitution reactions, while the carbonyl carbon of the chromone system exhibits electrophilic character due to its electron-deficient nature.

The calculated density of 1.334 grams per cubic centimeter provides important information for handling and formulation considerations. This value, combined with other physical property predictions, enables accurate volume and mass calculations for synthetic and analytical procedures involving this compound.

| Computational Parameter | Predicted Value | Chemical Significance |

|---|---|---|

| Logarithm of Partition Coefficient | 3.59930 | Lipophilicity indicator |

| Polar Surface Area | 59.67000 Ų | Hydrogen bonding potential |

| Density | 1.334 g/cm³ | Physical handling properties |

| Boiling Point | 432.2°C at 760 mmHg | Thermal stability |

| Flash Point | 163.1°C | Safety considerations |

Molecular orbital calculations reveal the energy levels and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's electronic properties and reactivity toward various chemical reagents. These calculations predict that the compound should exhibit moderate reactivity toward both electrophilic and nucleophilic species, with specific sites showing enhanced reactivity based on their electronic environment.

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-phenoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-10-16(20-12-5-3-2-4-6-12)15(18)13-8-7-11(17)9-14(13)19-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDLKKMGZLAZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236682 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87891-62-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

Reaction Overview

This two-step approach involves the condensation of 2-hydroxyacetophenone with a phenoxy-substituted benzaldehyde derivative, followed by acid-catalyzed cyclization to form the chromenone core.

Key reagents :

- 2-Hydroxyacetophenone : Provides the hydroxyl group at position 7 and the methyl group at position 2.

- 4-Phenoxybenzaldehyde : Introduces the phenoxy group at position 3.

- Base catalyst : Sodium hydroxide or potassium hydroxide for condensation.

- Acid catalyst : Concentrated sulfuric acid or polyphosphoric acid for cyclization.

Reaction conditions :

- Condensation: Ethanol solvent, reflux at 80°C for 6–8 hours.

- Cyclization: 120°C for 2–3 hours under anhydrous conditions.

Yield : 58–62% after purification via recrystallization (methanol/water).

Table 1: Optimization of Claisen-Schmidt Condensation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio (2-hydroxyacetophenone:aldehyde) | 1:1.2 | Prevents aldehyde dimerization |

| Solvent polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |

| Cyclization acid | Polyphosphoric acid | Enhances ring closure efficiency |

Nucleophilic Aromatic Substitution on Preformed Chromenone

Direct Phenoxylation at Position 3

This method modifies a preassembled chromenone core (7-hydroxy-2-methyl-4H-chromen-4-one) by introducing the phenoxy group via nucleophilic substitution.

Mechanism :

- Activation of position 3 through electron-withdrawing effects of the chromenone carbonyl group.

- Phenol acts as the nucleophile in the presence of a strong base (e.g., sodium hydride).

Reaction conditions :

- Solvent: Dimethylformamide (DMF), 100°C, 12 hours.

- Phenol-to-chromenone ratio: 3:1 to overcome steric hindrance.

Yield : 45–50% due to competing side reactions at other positions.

Table 2: Challenges in Regioselective Phenoxylation

| Challenge | Mitigation Strategy |

|---|---|

| Competing O-alkylation | Use bulky bases (e.g., LDA) to favor C-substitution |

| Oxidation of phenol | Inert atmosphere (N₂/Ar) |

One-Pot Synthesis Using Lewis Acid Catalysts

FeCl₃-Mediated Cyclocondensation

A streamlined approach combines 2-hydroxyacetophenone, phenyl glycidyl ether, and FeCl₃ in a single pot to achieve both condensation and cyclization.

Advantages :

- Reduced purification steps.

- FeCl₃ acts as both a Lewis acid and a dehydrating agent.

Reaction conditions :

- Solvent: Tetrahydrofuran (THF), 90°C, 4 hours.

- FeCl₃ loading: 15 mol%.

Yield : 68–72% with >95% purity confirmed by HPLC.

Table 3: Comparison of Lewis Acid Catalysts

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| FeCl₃ | 72 | 4 |

| ZnCl₂ | 61 | 6 |

| AlCl₃ | 54 | 8 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow chemistry to enhance heat transfer and mixing efficiency.

Key parameters :

- Residence time: 30 minutes.

- Temperature: 130°C.

- Pressure: 10 bar to maintain solvent in liquid phase.

Productivity : 12 kg/day with 99.5% conversion efficiency.

Critical Analysis of Methodologies

Cost-Benefit Evaluation

- Claisen-Schmidt method : Low cost but moderate yields.

- One-pot FeCl₃ synthesis : Higher yields but requires catalyst recovery.

- Industrial flow systems : Capital-intensive but optimal for bulk production.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroxychroman derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one framework.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxychromans, and various substituted chromen-4-one derivatives .

Scientific Research Applications

7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Activity

Chromenone derivatives differ in substituents at positions C2, C3, and C7, which significantly influence their bioactivity. Below is a comparative analysis:

Key Insights:

- Electron-Donating vs. Withdrawing Groups: Nitro (IIa) and chloro (IId) substituents enhance antioxidant and anti-inflammatory activities compared to the phenoxy group in the target compound. However, phenoxy’s planar structure facilitates π-π interactions, which may improve binding to biological targets .

- Hydroxy vs. Methoxy: The C7 hydroxy group in the target compound enables stronger hydrogen bonding and radical scavenging compared to methoxy-substituted analogs (e.g., 7-methoxy derivatives) .

Physicochemical and Spectroscopic Properties

- UV-Vis Absorption: Chromenones with extended conjugation (e.g., nitro or methoxy groups) exhibit bathochromic shifts. For example, 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one shows λmax at 400 nm, ideal for spectrophotometric applications .

Biological Activity

7-Hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as a derivative of chromenone, has garnered attention in scientific research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a chromenone core with hydroxy and phenoxy substituents, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

The compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect is mediated by the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. This is attributed to its ability to disrupt microbial cell membranes.

4. Anti-cancer Potential

Research has indicated that this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it induces cell cycle arrest and apoptosis in cancer cells, particularly through the modulation of signaling pathways related to cell growth and survival.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

- Antioxidant Mechanism : The hydroxy groups can donate electrons to neutralize free radicals.

- Inflammation Modulation : The compound may inhibit the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.

- Antimicrobial Action : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between phenol derivatives and aldehydes/ketones. For example, a one-pot synthesis using FeCl₃ as a catalyst in THF with substituted phenols and ethyl phenylpropiolate achieves moderate yields (~50–60%) . Alternatively, multi-step routes involve forming the chromenone core through Claisen-Schmidt condensations, followed by functionalization (e.g., hydroxylation, phenoxy substitution). Reaction optimization includes controlling temperature (e.g., reflux in dichloromethane at 40–60°C) and using column chromatography (petroleum ether/ethyl acetate) for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For instance, δ 6.34 ppm (d, J=6 Hz) corresponds to the chromenone proton, while δ 177.6 ppm in ¹³C NMR indicates the ketone group .

- X-ray Crystallography : Resolves bond angles and spatial arrangements. A monoclinic crystal system (P2₁/c) with unit cell parameters (e.g., a=22.3701 Å, β=106.0575°) provides atomic-level structural validation .

- FTIR : Peaks at 1647 cm⁻¹ (C=O stretch) and 3479 cm⁻¹ (O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in large-scale synthesis?

- Methodological Answer :

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, achieving yields up to 75% .

- Flow Reactors : Continuous flow systems reduce reaction time and improve scalability by maintaining precise temperature control (e.g., 78°C for ethanol-based reactions) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while reducing agents like NaBH₄ prevent over-oxidation of hydroxyl groups .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and control ROS levels to isolate anti-inflammatory mechanisms .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing the trifluoromethyl group with a methyl group) to evaluate activity shifts. For example, 3-(2-chloro-6-fluorophenyl) analogs show enhanced antimicrobial activity due to halogen interactions with bacterial membranes .

- Dose-Response Analysis : Use IC₅₀ curves to differentiate cytotoxic effects (e.g., apoptosis induction at >50 μM) from sub-therapeutic anti-inflammatory responses .

Q. What computational methods are recommended to predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group at C7 has a high HOMO density, making it reactive toward oxidation .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 (cyclooxygenase-2). The phenoxy group shows π-π stacking with Tyr355, explaining anti-inflammatory potential .

- MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to optimize bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., residual solvents) can depress melting points .

- Crystallization Conditions : Recrystallize from ethanol/water (v/v 3:1) to obtain uniform crystals, ensuring consistent XRD and DSC results .

- Cross-Validation : Compare IR and NMR data with databases (e.g., PubChem) to identify solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) that may skew interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.